molecular formula C8H17ClN2O2 B2819994 1-(4-Aminopiperidin-1-yl)-2-methoxyethanone hydrochloride CAS No. 1158579-16-8

1-(4-Aminopiperidin-1-yl)-2-methoxyethanone hydrochloride

Cat. No.: B2819994
CAS No.: 1158579-16-8
M. Wt: 208.69
InChI Key: DABZCYDGCZVEKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for “1-(4-Aminopiperidin-1-yl)-2-methoxyethanone hydrochloride” is not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors .

Scientific Research Applications

Synthesis and Chemical Applications

Researchers have explored various derivatives of aminopiperidines for their chemical properties and applications. For instance, the synthesis and biological activity of new derivatives of 1,2,5-trimethyl-4-propyl(allyl, propargyl)-4-N-aryl(hetaryl)aminopiperidines highlight the compound's potential in generating substances with broad biological activities (Kuznetsov et al., 1994). Additionally, the development of 3,5-propanopiperidine derivatives as potential analgesics underscores the compound's relevance in creating new therapeutic agents (Oki et al., 1974).

Pharmaceutical and Biological Research

In the pharmaceutical domain, the optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity demonstrates the critical role of aminopiperidine derivatives in designing inhibitors that could lead to new cancer therapies (Boschelli et al., 2001). Moreover, the synthesis, crystal and molecular structure analysis, and molecular docking of 4-(2-chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one shed light on its interaction with proteins, offering insights into potential therapeutic applications (Wu et al., 2022).

Materials Science and Engineering

In materials science, the inhibition performance of specific aminopiperidine derivatives on mild steel corrosion in an acidic medium demonstrates the compound's utility in corrosion prevention, crucial for extending the lifespan of metal structures and components (Bentiss et al., 2009).

Novel Methodologies in Chemistry

The use of aminopiperidine derivatives in novel synthetic methodologies, such as the diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization, highlights their importance in advancing chemical synthesis techniques (Lam et al., 2005).

Properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-2-methoxyethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-12-6-8(11)10-4-2-7(9)3-5-10;/h7H,2-6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABZCYDGCZVEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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